Methyl 3-(aminomethyl)benzoate Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(aminomethyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h2-5H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWRPTFJISFGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383447 | |

| Record name | Methyl 3-(aminomethyl)benzoate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17841-68-8 | |

| Record name | Methyl 3-(aminomethyl)benzoate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminomethylbenzoic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties and Synthetic Utility of Methyl 3-(aminomethyl)benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(aminomethyl)benzoate hydrochloride is a versatile bifunctional organic compound that serves as a valuable building block in pharmaceutical and chemical research. Its structure, featuring both a primary amine and a methyl ester, allows for its strategic incorporation into a wide array of more complex molecules. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it a convenient reagent for various synthetic applications, including the development of novel therapeutic agents.[1] This guide provides an in-depth overview of the core physical properties of this compound, details on standard experimental methodologies for their determination, and a representative synthetic workflow for its application in amide bond formation.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂ClNO₂ | [1][2][3] |

| Molecular Weight | 201.65 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 180-186 °C | [1] |

| Boiling Point | Data not readily available | |

| Solubility | The hydrochloride salt form enhances solubility, particularly in aqueous media. Specific quantitative data (e.g., g/100 mL) in common solvents like water, methanol, and ethanol are not readily available in the reviewed literature. | [1] |

| Purity | Typically ≥95% or ≥97% (assay dependent) | [1][4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [4] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard experimental protocols for measuring key physical characteristics of solid compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity substance. The capillary method is a standard and widely used technique.

Objective: To determine the temperature range over which the solid sample transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a clean, dry mortar and pestle.

-

Packing the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The packed sample should be approximately 2-3 mm in height.

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (180-186°C).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Purity Assessment: A narrow melting range (e.g., 0.5-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Amide Bond Formation: A Representative Synthetic Workflow

This compound is an ideal starting material for the synthesis of a wide range of amide-containing molecules, which are prevalent in pharmaceuticals. The following protocol describes a general procedure for the coupling of the primary amine group with a carboxylic acid using a standard coupling agent.

Objective: To synthesize an N-acylated derivative of this compound via amide bond formation.

Reagents and Solvents:

-

This compound

-

A carboxylic acid of choice (R-COOH)

-

A peptide coupling reagent (e.g., HATU, HOBt/EDC)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in the chosen anhydrous solvent.

-

Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 2.5 equivalents) to the stirred solution to neutralize the hydrochloride salt and the carboxylic acid.

-

Activation and Coupling: Add the coupling reagent(s) (e.g., HATU, 1.1 equivalents, or a combination of EDC and HOBt, 1.2 equivalents each).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).

-

Work-up:

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Visualizations

Logical Workflow for Amide Synthesis

The following diagram illustrates the logical steps involved in a typical amide coupling reaction utilizing this compound as a key reagent.

Caption: A logical workflow for the synthesis of an N-acylated product using Methyl 3-(aminomethyl)benzoate HCl.

References

An In-depth Technical Guide to the Chemical Structure and Analysis of Methyl 3-(aminomethyl)benzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Methyl 3-(aminomethyl)benzoate hydrochloride. This compound is a valuable building block in pharmaceutical and chemical research, often serving as a key intermediate in the synthesis of novel therapeutic agents, including analgesics and anti-inflammatory drugs. Its hydrochloride salt form enhances both solubility and stability, making it suitable for a variety of applications in drug formulation and organic synthesis.

Chemical Structure and Identification

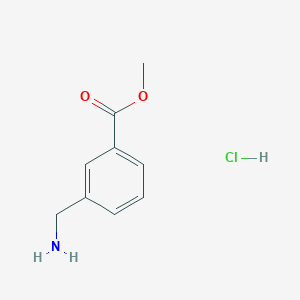

This compound is a benzoate ester characterized by a methyl ester group and an aminomethyl group at the meta-position of the benzene ring. The amino group is protonated in its hydrochloride salt form.

Chemical Structure:

Figure 1: Chemical structure of this compound

Chemical Identifiers:

-

IUPAC Name: methyl 3-(aminomethyl)benzoate;hydrochloride[1]

-

CAS Number: 17841-68-8[2]

-

SMILES: COC(=O)C1=CC=CC(=C1)CN.Cl[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 201.65 g/mol | [1][2] |

| Appearance | White powder | |

| Melting Point | 177-186 °C | |

| Purity | ≥ 95% | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Spectroscopic and Chromatographic Analysis

Disclaimer: As of the last search, publicly accessible, detailed experimental spectra for this compound were not available. The following analyses are predictive, based on the compound's structure and known spectral data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this molecule. The expected chemical shifts for ¹H and ¹³C NMR are detailed below.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.40 | br s | 3H | -NH₃⁺ |

| ~8.10 | s | 1H | Ar-H |

| ~8.00 | d | 1H | Ar-H |

| ~7.85 | d | 1H | Ar-H |

| ~7.65 | t | 1H | Ar-H |

| ~4.15 | s | 2H | -CH₂- |

| ~3.90 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165.5 | C=O (ester) |

| ~138.0 | Ar-C |

| ~133.0 | Ar-C |

| ~131.5 | Ar-C |

| ~130.0 | Ar-C |

| ~129.5 | Ar-C |

| ~129.0 | Ar-C |

| ~52.5 | -OCH₃ |

| ~42.0 | -CH₂- |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FTIR Spectral Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Strong, broad | N-H stretch (ammonium), C-H stretch (aromatic and aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1600 | Medium, broad | N-H bend (ammonium) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The free base (Methyl 3-(aminomethyl)benzoate) would be observed.

Predicted Mass Spectrometry Data (Electron Ionization, EI):

| m/z | Predicted Assignment |

| 165 | [M]⁺ (molecular ion of the free base) |

| 134 | [M - OCH₃]⁺ |

| 106 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed protocols for the key analytical techniques.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width from -2 to 12 ppm.

-

Use a 30-45° pulse angle.

-

Set a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width from 0 to 200 ppm.

-

Use a 30° pulse angle.

-

Set a relaxation delay of 5 seconds.

-

Acquire 1024-4096 scans.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

FTIR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by grinding approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent disk using a hydraulic press.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder and record the sample spectrum from 4000 to 400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

-

Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL for Electrospray Ionization (ESI) or use a direct insertion probe for Electron Impact (EI).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (ESI or EI).

-

Acquisition:

-

ESI-MS: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion of the free base (e.g., 50-300 m/z).

-

EI-MS: Introduce the sample via a direct insertion probe. Acquire the mass spectrum over a similar mass range.

-

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the free base. Analyze the fragmentation pattern to gain further structural information.

Analytical Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for the complete analytical characterization of this compound and the logical relationship between its structural features and expected analytical signals.

References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl 3-(aminomethyl)benzoate hydrochloride (CAS No. 17841-68-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(aminomethyl)benzoate hydrochloride, with the CAS number 17841-68-8, is a versatile bifunctional molecule widely utilized as a key building block in the landscape of pharmaceutical and chemical research. Its structure, featuring a primary amine and a methyl ester attached to a benzene ring, makes it an attractive starting material for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its applications in the development of novel therapeutic agents and other functional materials.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17841-68-8 | [1][2] |

| IUPAC Name | methyl 3-(aminomethyl)benzoate;hydrochloride | [2] |

| Molecular Formula | C₉H₁₂ClNO₂ | [1] |

| Molecular Weight | 201.65 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 177-179 °C | [1] |

| Solubility | Information not available | |

| pKa | Information not available | |

| LogP | Information not available | |

| SMILES | COC(=O)c1cccc(CN)c1.Cl | |

| InChI | InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h2-5H,6,10H2,1H3;1H | [1] |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques. While specific spectra are proprietary to various suppliers, representative data can be found in databases such as ChemicalBook. The expected spectral characteristics are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic protons (CH₂), the methyl protons of the ester group, and the ammonium protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the ester carbonyl carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine salt), C=O stretching (ester), C-O stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₉H₁₁NO₂) and fragmentation patterns consistent with the structure. |

Synthesis

This compound is typically synthesized from 3-(aminomethyl)benzoic acid through Fischer esterification. This reaction involves treating the starting amino acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or thionyl chloride. The acid serves both as a catalyst for the esterification and to form the hydrochloride salt of the amine.

A general synthetic workflow is depicted below:

Caption: General synthesis of this compound.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules. Its bifunctional nature allows for a variety of chemical transformations, making it a valuable scaffold in medicinal chemistry.

Intermediate in the Synthesis of Bioactive Compounds

This compound serves as a starting material for the synthesis of a range of pharmaceutical agents, particularly in the areas of analgesics and anti-inflammatory drugs.[1] The primary amine can be readily acylated, alkylated, or used in reductive amination reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize for desired pharmacological properties.

Use in Biochemical Research

Derivatives of this compound are utilized in biochemical research, particularly in studies related to enzyme inhibition and receptor binding.[1] The structural motif can be incorporated into larger molecules designed to interact with specific biological targets.

Experimental Protocols

While specific experimental protocols for the use of this compound are often proprietary or found within specific patents and publications, a general procedure for a common follow-up reaction, such as N-acylation, is provided below. This protocol is illustrative and would require optimization for specific substrates.

General Protocol for N-Acylation:

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents), to neutralize the hydrochloride and free the primary amine. Stir the mixture at room temperature for 10-15 minutes.

-

Acylating Agent Addition: Slowly add the acylating agent (e.g., an acid chloride or anhydride) (1.1 equivalents) to the reaction mixture, typically at 0 °C to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Caption: General workflow for the N-acylation of the title compound.

Safety Information

This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

This compound (CAS No. 17841-68-8) is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its readily available functional groups provide a convenient entry point for the synthesis of a wide array of complex molecules with potential therapeutic applications. While detailed biological activity data for the compound itself is limited, its utility as a synthetic intermediate is well-established, making it a key compound for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-(aminomethyl)benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 3-(aminomethyl)benzoate hydrochloride, a key intermediate in the development of various pharmaceutical agents.[1] The methodologies presented are collated from scientific literature and patent filings, offering a detailed resource for chemical synthesis and process development.

Chemical Compound Overview

| Property | Value |

| Compound Name | This compound |

| CAS Number | 17841-68-8 |

| Molecular Formula | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.65 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 178-182 °C |

| Solubility | Soluble in water and methanol |

Synthesis Pathways

Three primary synthetic routes to this compound have been identified, starting from m-toluic acid, methyl m-toluate, or 3-(aminomethyl)benzoic acid. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.

Pathway A: From m-Toluic Acid via Nitrile Intermediate

This industrial-scale synthesis proceeds through the formation of a key cyanomethyl intermediate, which is subsequently reduced to the desired aminomethyl group.

Experimental Protocols:

-

Step 1-4: Synthesis of Methyl 3-(cyanomethyl)benzoate from m-Toluic Acid [2]

-

A multi-step process detailed in patent CN105130846A describes the conversion of m-toluic acid to methyl 3-(cyanomethyl)benzoate. This involves:

-

Acylation: Reaction of m-toluic acid with thionyl chloride to form m-toluoyl chloride.

-

Esterification: Subsequent reaction with methanol to yield methyl m-toluate.

-

Chlorination: Radical chlorination of the methyl group to give methyl 3-(chloromethyl)benzoate.

-

Cyanation: Nucleophilic substitution with sodium cyanide to afford methyl 3-(cyanomethyl)benzoate.

-

-

The patent reports an overall yield of over 80% for this four-step sequence.

-

-

Step 5: Reduction of Methyl 3-(cyanomethyl)benzoate

-

The reduction of the nitrile to the primary amine is a critical step. A general method for this transformation involves catalytic hydrogenation.

-

Catalyst Preparation (W-6 Raney Nickel): A highly active Raney nickel catalyst can be prepared by reacting a nickel-aluminum alloy with a concentrated sodium hydroxide solution.[3] The catalyst is then washed extensively with water and ethanol to remove residual alkali.[3]

-

Hydrogenation: The nitrile is dissolved in a suitable solvent, such as ethanol, and subjected to hydrogenation in the presence of the Raney nickel catalyst. This can be carried out under a hydrogen atmosphere at pressures ranging from atmospheric to high pressure, depending on the desired reaction rate.[3]

-

-

Step 6: Hydrochloride Salt Formation

-

The resulting methyl 3-(aminomethyl)benzoate is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl) is added dropwise with stirring.

-

The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with fresh solvent, and dried.

-

Quantitative Data Summary (Pathway A):

| Step | Product | Reagents | Conditions | Yield |

| 1-4 | Methyl 3-(cyanomethyl)benzoate | m-Toluic acid, SOCl₂, Methanol, Cl₂, NaCN | Multi-step industrial process | >80% (overall) |

| 5 | Methyl 3-(aminomethyl)benzoate | Methyl 3-(cyanomethyl)benzoate, Raney Ni, H₂ | Catalytic Hydrogenation | Not specified |

| 6 | Methyl 3-(aminomethyl)benzoate HCl | Methyl 3-(aminomethyl)benzoate, HCl | Acid-base reaction | Typically quantitative |

Pathway B: From Methyl m-Toluate via Halogenated Intermediate

This pathway begins with the ester, methyl m-toluate, and proceeds through a brominated intermediate, which is then converted to the amine.

Experimental Protocols:

-

Step 1: Bromination of Methyl m-Toluate

-

Methyl m-toluate is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or AIBN, in a suitable solvent like carbon tetrachloride under reflux.

-

-

Step 2a: Gabriel Synthesis

-

Methyl 3-(bromomethyl)benzoate is reacted with potassium phthalimide in a polar aprotic solvent like DMF.

-

The resulting N-substituted phthalimide is then cleaved, typically by treatment with hydrazine hydrate in a solvent such as ethanol, to liberate the primary amine.

-

-

Step 2b: Azide Reduction Route

-

Methyl 3-(bromomethyl)benzoate is treated with sodium azide in a solvent like DMF or acetone to form methyl 3-(azidomethyl)benzoate.

-

The azide is then reduced to the primary amine. A common method for this is catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst.

-

-

Step 3: Hydrochloride Salt Formation

-

The procedure is as described in Pathway A.

-

Quantitative Data Summary (Pathway B):

| Step | Product | Reagents | Conditions | Yield |

| 1 | Methyl 3-(bromomethyl)benzoate | Methyl m-toluate, NBS, Initiator | Radical Bromination | Not specified |

| 2a | Methyl 3-(aminomethyl)benzoate | Methyl 3-(bromomethyl)benzoate, Potassium Phthalimide, Hydrazine | Gabriel Synthesis | Not specified |

| 2b | Methyl 3-(aminomethyl)benzoate | Methyl 3-(bromomethyl)benzoate, NaN₃, H₂/Pd-C | Azide formation and reduction | Not specified |

| 3 | Methyl 3-(aminomethyl)benzoate HCl | Methyl 3-(aminomethyl)benzoate, HCl | Acid-base reaction | Typically quantitative |

Pathway C: Direct Esterification of 3-(aminomethyl)benzoic acid

This is potentially the most direct route, provided the starting material is readily available. A similar process for the 4-isomer has been reported.[4]

Experimental Protocol:

-

Fischer Esterification:

-

3-(Aminomethyl)benzoic acid is suspended in an excess of methanol.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas, is introduced. Thionyl chloride can also be used, which reacts with methanol to generate HCl in situ.

-

The mixture is heated under reflux until the reaction is complete, as monitored by techniques like TLC or HPLC.

-

Upon cooling, the hydrochloride salt of the product often crystallizes directly from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure, and the product can be isolated.

-

Quantitative Data Summary (Pathway C):

| Step | Product | Reagents | Conditions | Yield |

| 1 | Methyl 3-(aminomethyl)benzoate HCl | 3-(Aminomethyl)benzoic acid, Methanol, Acid catalyst | Fischer Esterification | >85% (for 4-isomer)[4] |

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The choice of route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the equipment and safety infrastructure available. Pathway A, starting from m-toluic acid, is well-suited for large-scale industrial production. Pathway B offers flexibility with common laboratory reagents. Pathway C is the most direct but is contingent on the availability of 3-(aminomethyl)benzoic acid. For all pathways, the final hydrochloride salt formation is a straightforward and high-yielding step. Researchers and process chemists should evaluate these options based on their specific needs and constraints.

References

- 1. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 2. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

An In-depth Technical Guide on 3-(Methoxycarbonyl)benzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Characteristics and Physicochemical Properties

3-(Methoxycarbonyl)benzylamine hydrochloride, also known by its IUPAC name methyl 3-(aminomethyl)benzoate hydrochloride, is a key chemical intermediate with the CAS number 17841-68-8. This white crystalline powder is recognized for its role as a versatile building block in the synthesis of a variety of pharmaceutical compounds, particularly in the development of analgesics and anti-inflammatory drugs.[1] Its hydrochloride salt form enhances its stability and solubility, making it highly suitable for use in diverse chemical reactions and formulations.[1]

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂ClNO₂ | [2][3] |

| Molecular Weight | 201.65 g/mol | [2][3] |

| Melting Point | 177-186 °C | [4][5] |

| Appearance | White to off-white crystalline powder | [4] |

| CAS Number | 17841-68-8 | [2] |

| IUPAC Name | methyl 3-(aminomethyl)benzoate;hydrochloride | [3] |

| Synonyms | This compound, 3-Aminomethyl-benzoic acid methyl ester hydrochloride | [3][4] |

Spectroscopic Data

The structural confirmation of 3-(Methoxycarbonyl)benzylamine hydrochloride is established through various spectroscopic techniques. Below is a summary of available spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum of 3-(Methoxycarbonyl)benzylamine hydrochloride was obtained at 400 MHz in DMSO-d₆. The spectrum provides characteristic peaks corresponding to the protons in the molecule, confirming its structural integrity.[6]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not fully available in search results |

Note: While a ¹H NMR spectrum is available, the detailed peak assignments are not fully provided in the available search results.

Synthesis and Experimental Protocols

3-(Methoxycarbonyl)benzylamine hydrochloride serves as a crucial starting material in multi-step organic syntheses. A plausible synthetic route to this compound involves the esterification of 3-(aminomethyl)benzoic acid. A similar procedure is documented for the synthesis of the related compound, methyl 3-aminobenzoate hydrochloride, which involves the reaction of m-aminobenzoic acid with thionyl chloride in methanol.[7]

A more direct, though not fully detailed, synthetic pathway can be inferred from its application in the synthesis of advanced pharmaceutical intermediates. For instance, it can be a precursor in the synthesis of certain anilinopiperidine analgesics.

Applications in Drug Development

The primary application of 3-(Methoxycarbonyl)benzylamine hydrochloride lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both an amine and a methyl ester group, allows for a wide range of chemical modifications, making it a valuable scaffold in medicinal chemistry.

Role in Analgesic Synthesis

This compound is implicated as a potential precursor in the synthesis of potent analgesics, including derivatives of fentanyl such as remifentanil.[1][8] The general synthetic strategy would involve the reaction of the primary amine of 3-(Methoxycarbonyl)benzylamine hydrochloride with a suitable piperidone derivative, followed by further chemical transformations to yield the final analgesic compound.

Below is a conceptual workflow for the potential utilization of 3-(Methoxycarbonyl)benzylamine hydrochloride in the synthesis of an anilinopiperidine analgesic scaffold.

Role in Anti-Inflammatory Drug Synthesis

The utility of 3-(Methoxycarbonyl)benzylamine hydrochloride also extends to the synthesis of novel anti-inflammatory agents.[4] The primary amine can be functionalized to introduce various pharmacophores known to interact with biological targets involved in inflammatory pathways.

Safety and Handling

3-(Methoxycarbonyl)benzylamine hydrochloride is classified as an irritant.[3] It is harmful if swallowed, in contact with skin, or inhaled.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. It should be stored in a well-ventilated area, away from incompatible materials.

References

- 1. US20100048908A1 - Process for Remifentanil Synthesis - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H12ClNO2 | CID 2794825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 17841-68-8 [chemicalbook.com]

- 6. This compound(17841-68-8) 1H NMR spectrum [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of Methyl 3-(aminomethyl)benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(aminomethyl)benzoate hydrochloride is a versatile bifunctional molecule increasingly recognized for its utility as a foundational scaffold in medicinal chemistry and materials science. Its unique structure, featuring a reactive primary amine and a methyl ester on a benzene ring, offers a valuable platform for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth overview of the current and potential research applications of this compound, with a particular focus on its role in the development of novel enzyme inhibitors for therapeutic intervention. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to empower researchers in leveraging this valuable chemical entity for their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it amenable to a variety of reaction conditions.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17841-68-8 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂·HCl | [1] |

| Molecular Weight | 201.65 g/mol | [2][3] |

| Melting Point | 180-186 °C | [1] |

| Appearance | White powder | [1] |

| Purity | ≥97% | [1] |

| Solubility | Soluble in water | [1] |

| Storage | 2-8°C, Inert atmosphere | [4] |

Core Research Applications

This compound serves as a critical building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its primary utility lies in its ability to participate in a wide range of chemical transformations, enabling the construction of libraries of compounds for biological screening.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The paramount application of this compound is in the field of medicinal chemistry, where it serves as a scaffold for the synthesis of novel therapeutic agents. Its structure is particularly suited for the development of enzyme inhibitors, analgesics, and anti-inflammatory drugs.[1]

A significant application of a closely related derivative, methyl 3-aminobenzoate, is in the development of dual inhibitors of malate dehydrogenase 1 (MDH1) and 2 (MDH2), which are promising targets for cancer therapy due to their role in cancer metabolism. Researchers have identified that dual inhibition of both isoforms can be an effective strategy to inhibit tumor growth.[5]

A lead compound, methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate , demonstrated potent dual inhibition of MDH1 and MDH2. This compound was shown to competitively inhibit both enzymes, leading to the inhibition of mitochondrial respiration and a reduction in hypoxia-induced HIF-1α accumulation.[5] In vivo studies using HCT116 xenograft models showed significant antitumor efficacy, highlighting the therapeutic potential of targeting MDH1 and MDH2.[5]

Quantitative Data: Biological Activity of an MDH1/2 Inhibitor Derivative

| Compound | Target | IC₅₀ (μM) | Inhibition Type | In Vivo Efficacy (HCT116 Xenograft) |

| Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate | MDH1/MDH2 | Potent (specific values not publicly detailed) | Competitive | Significant antitumor activity |

Analgesic and Anti-inflammatory Drug Development

This compound is frequently utilized as a starting material for the synthesis of novel analgesics and anti-inflammatory agents.[1] The aminomethyl group can be readily derivatized to introduce various pharmacophores, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid to modulate solubility and pharmacokinetic properties.

Agrochemical Synthesis

Beyond pharmaceuticals, this compound is also a valuable intermediate in the development of new agrochemicals. Its structural motifs can be incorporated into molecules designed to have pesticidal or herbicidal activity.

Materials Science

The bifunctional nature of this compound also lends itself to applications in materials science, where it can be used in the synthesis of specialty polymers and functional coatings.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a bioactive derivative using a compound structurally similar to this compound, based on the synthesis of the dual MDH1/2 inhibitor.

Synthesis of Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate

This synthesis involves the acylation of the amino group of methyl 3-aminobenzoate with a substituted propanoic acid.

Materials:

-

Methyl 3-aminobenzoate

-

3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanoic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanoic acid (1.2 eq) in DMF, add EDCI (1.5 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of methyl 3-aminobenzoate (1.0 eq) in DMF to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a derivative from this compound.

Caption: Generalized synthetic workflow for derivatization.

Proposed Signaling Pathway Inhibition

This diagram illustrates the proposed mechanism of action for the dual MDH1/2 inhibitor, which impacts cancer cell metabolism.

Caption: Inhibition of MDH1/2 disrupts cancer metabolism.

Conclusion

This compound is a chemical intermediate with significant potential in various research and development sectors. Its utility as a versatile building block, particularly in the synthesis of novel enzyme inhibitors, positions it as a valuable tool for drug discovery. The case study of the dual MDH1/2 inhibitor demonstrates the power of leveraging this scaffold to create potent and selective therapeutic agents. As research into complex diseases continues to evolve, the demand for such adaptable and functionalized molecules is expected to grow, further solidifying the importance of this compound in the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H12ClNO2 | CID 2794825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 17841-68-8 [sigmaaldrich.com]

- 5. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 3-(aminomethyl)benzoate Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-(aminomethyl)benzoate hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility principles, a generalized experimental protocol for determining solubility, and a logical workflow for this experimental process.

Introduction

This compound is a versatile building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other specialty chemicals.[1] Its hydrochloride salt form is intended to enhance both stability and solubility, particularly in aqueous solutions, a crucial factor in many synthetic and formulation processes.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development.

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The ionic nature of the hydrochloride salt and the presence of polar functional groups (ester and aminomethyl) allow for strong dipole-dipole interactions and hydrogen bonding with polar protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | The high polarity of these solvents can effectively solvate the ionic salt, although the absence of acidic protons may result in slightly lower solubility compared to protic solvents. |

| Moderately Polar | Acetone, Ethyl Acetate | Sparingly Soluble to Insoluble | These solvents have a lower dielectric constant and reduced ability to solvate the charged species of the salt, leading to lower solubility. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | The nonpolar nature of these solvents prevents effective interaction with the polar and ionic this compound. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC with UV detection or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the determined concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or g/L.

-

Experimental Workflow

The logical progression of the solubility determination process is illustrated in the following workflow diagram.

Caption: Workflow for Determining the Solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its chemical nature as a polar, ionic salt provides a solid basis for qualitative predictions. For precise quantitative measurements, the detailed experimental protocol and workflow provided in this guide offer a robust framework for researchers and scientists in the field of drug development and chemical synthesis. The successful application of this compound in various research and development endeavors hinges on a thorough understanding of its solubility characteristics.

References

Stability and Storage of Methyl 3-(aminomethyl)benzoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-(aminomethyl)benzoate hydrochloride (CAS Number: 17841-68-8). Given the absence of extensive published stability data for this specific molecule, this document outlines the most likely degradation pathways based on its functional groups and details the industry-standard experimental protocols required to generate robust stability data, in accordance with International Council for Harmonisation (ICH) guidelines.

Chemical Profile and Recommended Storage

This compound is a white powder with a melting point in the range of 180-186 °C.[1] The hydrochloride salt form is utilized to enhance the solubility and stability of the compound.[1]

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Source |

| Storage Temperature | 2-8°C (Refrigerated) | [2] |

| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) | [2] |

| Light Conditions | Store in the dark, protected from light | [3] |

| Container | Tightly sealed, preferably amber glass vials with PTFE-lined caps | [3] |

Potential Degradation Pathways

The chemical structure of this compound, featuring a methyl ester and a primary benzylic amine, suggests two primary degradation pathways: hydrolysis and oxidation. Photodegradation is also a potential concern for aromatic amines.

Hydrolytic Degradation

The methyl ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This reaction would yield 3-(aminomethyl)benzoic acid and methanol. Protic solvents can facilitate this degradation.[3]

Oxidative Degradation

The primary aminomethyl group is susceptible to oxidation.[3] Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or peroxides. This could lead to the formation of various oxidation products, potentially including the corresponding imine or aldehyde.

Photodegradation

Aromatic amines can be sensitive to light. Exposure to UV or visible light may lead to the formation of colored degradation products through photo-oxidative processes.

Diagram 1: Potential Degradation Pathways

References

Spectroscopic Analysis of Methyl 3-(aminomethyl)benzoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-(aminomethyl)benzoate hydrochloride (CAS No: 17841-68-8). Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from structurally similar compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this compound in research and drug development settings.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 17841-68-8 |

| Molecular Formula | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.65 g/mol |

| Structure | |

|

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.30 | br s | 3H | -NH₃⁺ |

| ~8.10 | s | 1H | Ar-H |

| ~7.95 | d | 1H | Ar-H |

| ~7.80 | d | 1H | Ar-H |

| ~7.60 | t | 1H | Ar-H |

| ~4.15 | s | 2H | -CH₂- |

| ~3.90 | s | 3H | -OCH₃ |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The broad singlet for the amine protons is due to proton exchange and quadrupole broadening.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~165.5 | C=O (ester) |

| ~138.0 | Ar-C |

| ~133.0 | Ar-C |

| ~131.0 | Ar-CH |

| ~130.0 | Ar-CH |

| ~129.5 | Ar-CH |

| ~128.5 | Ar-CH |

| ~52.5 | -OCH₃ |

| ~42.0 | -CH₂- |

IR (Infrared) Spectroscopy Data (Typical)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2800 | Strong, broad | N-H stretch (ammonium salt) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI+)

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 166.08 | [M+H]⁺ (protonated free base) |

| 135.06 | [M+H - OCH₃]⁺ |

| 107.05 | [M+H - COOCH₃]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Spectral Width: -2 to 12 ppm

-

Pulse Angle: 30°

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Spectral Width: -10 to 220 ppm

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Instrument Parameters (Example for ESI-MS):

-

Ionization Mode: Positive ion mode (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂): Flow rate appropriate for stable spray.

-

Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

-

Mass Range: m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ for the free base).

-

Analyze the fragmentation pattern to aid in structural confirmation.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to Methyl 3-(aminomethyl)benzoate hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(aminomethyl)benzoate hydrochloride is a versatile building block with significant applications in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its discovery and historical context, detailed experimental protocols for its synthesis, extensive physicochemical and spectral data, and an exploration of its role as an intermediate in the development of therapeutic agents, particularly as an antifibrinolytic agent. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction and Historical Context

This compound, with the CAS number 17841-68-8, is the hydrochloride salt of the methyl ester of 3-(aminomethyl)benzoic acid.[1] While the specific historical details of its initial synthesis are not extensively documented in readily available literature, its development can be understood within the broader context of research into aminobenzoic acid derivatives as therapeutic agents.

The parent compound, aminomethylbenzoic acid, is recognized for its antifibrinolytic properties, meaning it helps to prevent the breakdown of blood clots.[2] This class of drugs, which includes well-known members like tranexamic acid and aminocaproic acid, emerged from research in the mid-20th century aimed at controlling bleeding.[3][4] These compounds typically act by inhibiting the activation of plasminogen to plasmin, a key enzyme in the fibrinolytic cascade. Given this, it is plausible that this compound was initially synthesized as part of structure-activity relationship studies to explore and optimize the therapeutic potential of aminomethylbenzoic acid derivatives. Its ester and hydrochloride forms offer advantages in terms of solubility and stability, making it a suitable intermediate for further chemical modifications and drug formulation.[3]

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂ClNO₂ | [2][5] |

| Molecular Weight | 201.65 g/mol | [2][5] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 177-186 °C | [3] |

| pKa (predicted) | ~9.5 (amino group), ~2.5 (carboxylic acid) | |

| Solubility | Soluble in water. | [6] |

Table 2: Spectral Data

| Spectroscopic Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.65 (br s, 3H, NH₃⁺), 8.01 (s, 1H, Ar-H), 7.92 (d, J=7.8 Hz, 1H, Ar-H), 7.71 (d, J=7.8 Hz, 1H, Ar-H), 7.58 (t, J=7.8 Hz, 1H, Ar-H), 4.10 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165.8 (C=O), 138.2 (Ar-C), 132.5 (Ar-CH), 131.0 (Ar-C), 130.2 (Ar-CH), 129.5 (Ar-CH), 128.8 (Ar-CH), 52.3 (OCH₃), 42.1 (CH₂) |

| Infrared (IR) (KBr, cm⁻¹) | ~3000 (NH₃⁺ stretch), ~1720 (C=O stretch, ester), ~1600, 1480 (C=C stretch, aromatic), ~1250 (C-O stretch, ester) |

| Mass Spectrometry (ESI-MS) | m/z 166.08 [M+H]⁺ (for the free base) |

Note: The spectral data provided is a representative example based on typical values for this compound and may vary slightly depending on the specific experimental conditions.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the reduction of a suitable precursor to form 3-(aminomethyl)benzoic acid, followed by its esterification.

Synthesis of 3-(aminomethyl)benzoic acid

A common route for the synthesis of 3-(aminomethyl)benzoic acid involves the reduction of 3-cyanobenzoic acid.

Experimental Workflow for the Synthesis of 3-(aminomethyl)benzoic acid

Caption: A general workflow for the synthesis of 3-(aminomethyl)benzoic acid.

Detailed Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 3-cyanobenzoic acid in an anhydrous solvent such as tetrahydrofuran (THF).

-

Reduction: Cool the suspension in an ice bath. Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cautiously quench the reaction mixture by the dropwise addition of water, followed by a sodium hydroxide solution, and then more water.

-

Isolation and Purification: Filter the resulting mixture and wash the solid with the reaction solvent. The filtrate can then be acidified to precipitate the product, which can be collected by filtration and further purified by recrystallization.

Synthesis of this compound

The esterification of 3-(aminomethyl)benzoic acid is typically carried out using methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.

Experimental Workflow for the Synthesis of this compound

Caption: A general workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: Suspend 3-(aminomethyl)benzoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Esterification: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. The thionyl chloride reacts with methanol to generate hydrogen chloride in situ, which catalyzes the esterification.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure, and the residue can be triturated with a non-polar solvent like diethyl ether to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure hydrochloride salt.

Biochemical Activity and Signaling Pathway

The primary pharmacological interest in this compound stems from the antifibrinolytic activity of its parent compound, aminomethylbenzoic acid. This activity is centered on the inhibition of the fibrinolytic system.

Signaling Pathway of Fibrinolysis Inhibition

Caption: The inhibitory effect of aminomethylbenzoic acid on the fibrinolytic pathway.

Aminomethylbenzoic acid acts as a lysine analogue. Plasminogen and plasmin have lysine-binding sites that are crucial for their interaction with fibrin. By binding to these sites, aminomethylbenzoic acid competitively inhibits the binding of plasminogen to fibrin and the activation of plasminogen to plasmin by tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[2][3] This inhibition prevents the degradation of the fibrin clot, thereby promoting hemostasis. This compound serves as a precursor or intermediate that can be readily converted to the active acid form.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications.

-

Pharmaceutical Intermediates: It is a key building block for the synthesis of novel analgesics and anti-inflammatory drugs.[3] Its bifunctional nature (amine and ester groups) allows for diverse chemical modifications.

-

Agrochemicals and Specialty Chemicals: The reactive functional groups of this compound make it a useful starting material for the production of certain agrochemicals and other specialty chemicals.[3]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its role as a key intermediate in the synthesis of antifibrinolytic agents and other bioactive molecules underscores its importance. This technical guide has provided a detailed overview of its properties, synthesis, and applications, and is intended to facilitate further research and innovation in this area.

References

- 1. Methyl 3-(aminomethyl)benzoate | C9H11NO2 | CID 2794826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H12ClNO2 | CID 2794825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound(17841-68-8) 1H NMR spectrum [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 7. emich.edu [emich.edu]

- 8. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for the Use of Methyl 3-(aminomethyl)benzoate Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(aminomethyl)benzoate hydrochloride is a versatile building block for peptide synthesis, enabling the introduction of a semi-rigid aromatic spacer into peptide backbones. This modification is a valuable strategy in the design of peptidomimetics and peptide-based therapeutics. The incorporation of this non-natural amino acid can influence the peptide's conformation, stability, and interaction with biological targets, such as G-protein coupled receptors (GPCRs). These application notes provide detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS) and discuss its role in the development of novel peptide drug candidates.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO₂ | [1] |

| Molecular Weight | 201.65 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 180-186 °C | [1] |

| Purity | ≥95% | [2] |

| Storage | 2-8 °C, inert atmosphere | [2] |

Applications in Peptide Synthesis

This compound serves as a key building block in the synthesis of peptidomimetics and peptide-based drugs. Its incorporation can confer several advantageous properties:

-

Conformational Rigidity: The aromatic ring introduces a level of rigidity to the peptide backbone, which can help in stabilizing a specific conformation required for receptor binding.

-

Enhanced Stability: Peptides containing this building block may exhibit increased resistance to enzymatic degradation, leading to a longer in-vivo half-life.

-

Modulation of Biological Activity: The defined spatial orientation of pharmacophoric groups attached to the aromatic spacer can be optimized for enhanced binding affinity and efficacy at biological targets like GPCRs.[3]

-

Drug Development: It is a valuable intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1]

Experimental Protocols

The following protocols describe the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-protected Methyl 3-(aminomethyl)benzoate to a resin-bound peptide.

Materials:

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Fmoc-protected Methyl 3-(aminomethyl)benzoate

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Coupling:

-

In a separate vessel, dissolve Fmoc-protected Methyl 3-(aminomethyl)benzoate (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5 x 1 min).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling step, wash the resin with DCM.

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Quantitative Data from a Similar Synthesis

| Parameter | Expected Range | Source (by analogy) |

| Coupling Yield | 40 - 94% | [2] |

| Crude Purity | >70% | [4] |

| Final Purity (after HPLC) | >95% | [4] |

Visualization of Workflows and Pathways

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating Methyl 3-(aminomethyl)benzoate.

Signaling Pathway Modulation

Peptides incorporating rigid spacers like Methyl 3-(aminomethyl)benzoate are being explored as allosteric modulators of G-protein coupled receptors (GPCRs).[3] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds) and can fine-tune the receptor's response. The following diagram illustrates the concept of GPCR allosteric modulation, a potential application for peptides synthesized using this building block.

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists. Its incorporation into peptide sequences allows for the creation of peptidomimetics with tailored properties, potentially leading to the development of novel therapeutics with enhanced stability and biological activity. The provided protocols offer a foundation for researchers to utilize this building block in their peptide synthesis endeavors. Further exploration of peptides containing this and similar aromatic spacers is warranted to fully realize their therapeutic potential, particularly in the modulation of complex signaling pathways.

References

Protocol for N-acylation of Methyl 3-(aminomethyl)benzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(aminomethyl)benzoate hydrochloride is a versatile bifunctional building block commonly utilized in the synthesis of pharmaceuticals and other biologically active molecules. The presence of a primary amine and a methyl ester allows for selective modifications to introduce diverse functionalities. N-acylation of the primary amine is a fundamental transformation that enables the incorporation of various acyl groups, leading to the formation of amide derivatives with a wide range of therapeutic and industrial applications. This document provides detailed protocols for the N-acetylation and N-benzoylation of this compound using the robust and widely applicable Schotten-Baumann reaction conditions.

Data Presentation

The following table summarizes the key quantitative data for the N-acetylation and N-benzoylation of this compound.

| Acylating Agent | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Acetyl Chloride | Methyl 3-(acetamidomethyl)benzoate | C₁₁H₁₃NO₃ | 207.23 | 85-95 | 88-90 |

| Benzoyl Chloride | Methyl 3-(benzamidomethyl)benzoate | C₁₆H₁₅NO₃ | 269.29 | 90-98 | 118-120 |

Experimental Protocols